2-(Ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide 2-(Ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15902059
InChI: InChI=1S/C17H17NO3/c1-3-21-11-15(12(2)19)17(20)18-16-10-6-8-13-7-4-5-9-14(13)16/h4-11H,3H2,1-2H3,(H,18,20)/b15-11+
SMILES:
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol

2-(Ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide

CAS No.:

Cat. No.: VC15902059

Molecular Formula: C17H17NO3

Molecular Weight: 283.32 g/mol

* For research use only. Not for human or veterinary use.

2-(Ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide -

Specification

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
IUPAC Name (2E)-2-(ethoxymethylidene)-N-naphthalen-1-yl-3-oxobutanamide
Standard InChI InChI=1S/C17H17NO3/c1-3-21-11-15(12(2)19)17(20)18-16-10-6-8-13-7-4-5-9-14(13)16/h4-11H,3H2,1-2H3,(H,18,20)/b15-11+
Standard InChI Key GYDVSNMCQUXBOJ-RVDMUPIBSA-N
Isomeric SMILES CCO/C=C(\C(=O)C)/C(=O)NC1=CC=CC2=CC=CC=C21
Canonical SMILES CCOC=C(C(=O)C)C(=O)NC1=CC=CC2=CC=CC=C21

Introduction

2-(Ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide is a synthetic organic compound characterized by its unique structural features, including an ethoxymethylene group and a naphthalene moiety attached to a butanamide backbone with a ketone functional group. This combination of functional groups makes it an interesting candidate for various chemical modifications and potential applications in biological and chemical research.

Synthesis Methods

The synthesis of 2-(Ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide can be achieved through various methods, typically involving the reaction of appropriate precursors such as naphthylamine derivatives and ethoxymethylene-containing compounds. These methods often involve condensation reactions or other organic synthesis techniques.

Potential Applications

Given its structural features, 2-(Ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide may have potential applications in:

  • Biological Studies: Interaction studies could focus on its reactivity and potential biological activities, such as enzyme inhibition or protein binding.

  • Chemical Modifications: The compound's reactivity makes it suitable for further chemical transformations, potentially leading to new compounds with specific properties.

Future Directions

Future research should focus on the synthesis optimization, biological activity evaluation, and potential applications of 2-(Ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide. This could involve in vitro and in vivo studies to assess its efficacy and safety in biological systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator